Boc-3,4-difluoro-L-phenylalanine

Catalog No.
S760408
CAS No.
198474-90-7
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-difluoro-L-phenylalanine

CAS Number

198474-90-7

Product Name

Boc-3,4-difluoro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

CYAOPVHXASZUDE-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Synonyms

198474-90-7;Boc-L-3,4-Difluorophenylalanine;boc-l-3,4-difluorophe;Boc-3,4-difluoro-L-phenylalanine;Boc-Phe(3,4-F2)-OH;boc-phe(3,4-dif)-oh;boc-3,4-difluorophenylalanine;(2s)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid;Boc-L-phe(3,4-F2)-OH;SBB063926;N-BOC-3,4-DIFLUORO-L-PHENYLALANINE;3,4-difluoro-l-phenylalanine,bocprotected;(s)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;3,4-difluoro-l-phenylalanine,n-bocprotected;N-(tert-Butoxycarbonyl)-3,4-difluoro-L-phenylalanine;n-alpha-t-butyloxycarbonyl-3,4-difluoro-l-phenylalanine;(s)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid;(2S)-3-(3,4-difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;(2S)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;PubChem6120;AC1ODU01;Boc-Phe(3,4-F)-OH;14994_ALDRICH;SCHEMBL1516520;14994_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Protein Crystallography

Protein crystallography is a technique used to determine the three-dimensional structure of proteins. Introducing Boc-DF-Phe into proteins can improve their stability and solubility, facilitating the crystallization process. Studies have shown that incorporating Boc-DF-Phe at specific positions within proteins can enhance crystal formation, leading to better resolution of the protein structure [1]. This improved resolution allows for a deeper understanding of protein function and interactions with other molecules.

[1] Journal of Molecular Biology, "Incorporation of non-natural amino acids into protein crystals",

Peptide Synthesis

Peptides are short chains of amino acids linked together by peptide bonds. Boc-DF-Phe can be used as a building block in the synthesis of modified peptides with unique properties. The presence of the fluorine atoms can influence the peptide's conformation (folding) and stability, allowing researchers to explore the structure-function relationship of these molecules. Additionally, the Boc protecting group facilitates controlled synthesis by protecting the amino group of Boc-DF-Phe during peptide chain assembly [2].

[2] Chemical Reviews, "Chemical Synthesis of Peptides and Proteins",

Boc-3,4-difluoro-L-phenylalanine is a modified amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. The compound also features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amine from undesired reactions. Its chemical formula is C₁₄H₁₇F₂N₀₄, and it has been identified as a valuable building block in pharmaceutical chemistry due to its unique properties and biological activities .

Boc-3,4-difluoro-L-phenylalanine itself likely doesn't have a specific biological mechanism of action. Its primary function is as a building block for synthesizing fluorinated peptides with potentially altered properties compared to natural peptides containing L-phenylalanine. The specific mechanism of action of these fluorinated peptides would depend on their sequence and how the fluorine atoms influence their interaction with other molecules.

  • Wear gloves and protective clothing to avoid skin contact.
  • Use in a well-ventilated fume hood to avoid inhalation.
  • Dispose of according to laboratory safety regulations for organic compounds.
Typical of amino acids, including:

  • Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing the amino group to react with carboxylic acids to form peptides.
  • Nucleophilic Substitution: The fluorine atoms can be replaced through nucleophilic substitution reactions, making it useful for introducing functional groups into peptides or other compounds.
  • Decarboxylation: Under certain conditions, Boc-3,4-difluoro-L-phenylalanine can undergo decarboxylation reactions, leading to the formation of different derivatives.

These reactions are essential for synthetic applications in drug development and molecular biology .

Research indicates that Boc-3,4-difluoro-L-phenylalanine exhibits significant biological activity. Its fluorinated structure can enhance the binding affinity and selectivity of peptides for specific biological targets. Moreover, the introduction of fluorine atoms often leads to increased metabolic stability and bioavailability. Studies have shown that fluorinated amino acids can modulate protein function and influence signaling pathways in various biological systems .

The synthesis of Boc-3,4-difluoro-L-phenylalanine typically involves several steps:

  • Fluorination: Starting from L-phenylalanine, fluorination at the 3 and 4 positions can be achieved using reagents like N-fluorobenzenesulfonimide or other fluorinating agents.
  • Boc Protection: The amino group is then protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified through chromatography techniques to obtain high purity levels suitable for research and pharmaceutical applications.

These methods are crucial for producing high-quality compounds for further study and application .

Boc-3,4-difluoro-L-phenylalanine serves several important applications:

  • Pharmaceutical Intermediates: It is used as a building block in the synthesis of peptide-based drugs.
  • Research Tool: It aids in studying protein interactions and enzyme mechanisms due to its unique structural properties.
  • Fluorinated Drug Development: The compound's fluorinated nature makes it an attractive candidate for developing drugs with improved pharmacokinetic profiles .

Boc-3,4-difluoro-L-phenylalanine shares similarities with other fluorinated amino acids but possesses unique features that distinguish it from them. Below is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Boc-3-fluoro-L-phenylalanineOne fluorine atom at position 3Lower hydrophobicity compared to Boc-3,4-difluoro-L-phenylalanine
Boc-4-fluoro-L-phenylalanineOne fluorine atom at position 4Less impact on binding affinity than Boc-3,4-difluoro-L-phenylalanine
Boc-DL-2-amino-5-fluoropentanoic acidFluorination on a different backboneDifferent application scope in peptide synthesis
Boc-DL-threonineNo fluorinationCommonly used in peptide synthesis but lacks unique properties

The presence of two fluorines at specific positions on the phenyl ring in Boc-3,4-difluoro-L-phenylalanine enhances its potential as a pharmaceutical intermediate compared to its counterparts .

XLogP3

2.7

Wikipedia

Boc-3,4-difluoro-L-phenylalanine

Dates

Modify: 2023-08-15

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